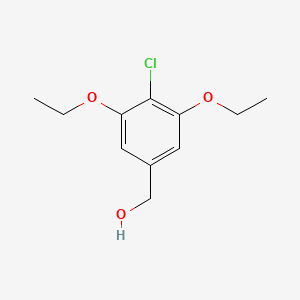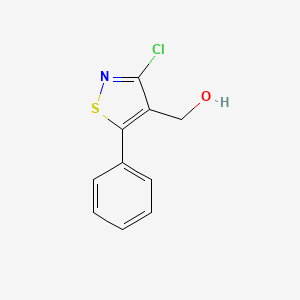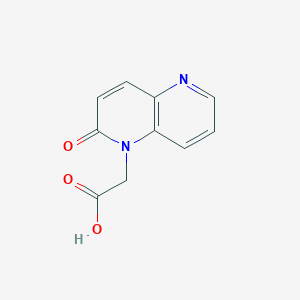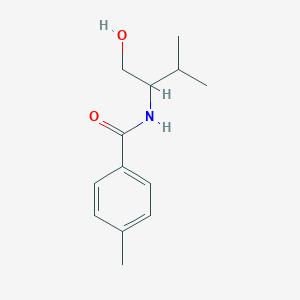
(4-Chloro-3,5-diethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,5-diethoxyphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the fourth position and two ethoxy groups at the third and fifth positions. The methanol group is attached to the phenyl ring, making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-diethoxyphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative, such as 4-chloro-3,5-diethoxyphenol.
Alkylation: The phenol derivative undergoes alkylation with an appropriate alkyl halide, such as methylene chloride, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-3,5-diethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: (4-Chloro-3,5-diethoxy-phenyl)-methanal or (4-Chloro-3,5-diethoxy-phenyl)-carboxylic acid.
Reduction: (4-Chloro-3,5-diethoxy-phenyl)-methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chloro-3,5-diethoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chloro-3,5-diethoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
(4-Chloro-3,5-dimethoxy-phenyl)-methanol: Similar structure but with methoxy groups instead of ethoxy groups.
(4-Bromo-3,5-diethoxy-phenyl)-methanol: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-3,5-diethoxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (4-Chloro-3,5-diethoxyphenyl)methanol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15ClO3 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
(4-chloro-3,5-diethoxyphenyl)methanol |
InChI |
InChI=1S/C11H15ClO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
Clé InChI |
VTLXARFHHVQLED-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1Cl)OCC)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[2-[4-(2-methoxyethyl)-1-piperazinyl]-4-thiazolyl]-](/img/structure/B8550755.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B8550767.png)


![Methyl 4-hydroxyfuro[2,3-B]pyridine-2-carboxylate](/img/structure/B8550796.png)

![[(2S)-Oxiran-2-yl]methyl 2-methylbenzene-1-sulfonate](/img/structure/B8550805.png)





